molecular formula C12H14N4 B14702304 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole CAS No. 21381-58-8

2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole

Cat. No.: B14702304
CAS No.: 21381-58-8
M. Wt: 214.27 g/mol
InChI Key: GJWAFOARYRURQN-UHFFFAOYSA-N
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Description

2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with ethylenediamine under acidic conditions to form the imidazole ring . The reaction conditions often include the use of a catalyst such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can lead to a wide range of functionalized imidazole compounds .

Mechanism of Action

The mechanism of action of 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

CAS No.

21381-58-8

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H14N4/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-4H,5-8H2,(H,13,14)(H,15,16)

InChI Key

GJWAFOARYRURQN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2C3=NCCN3

Origin of Product

United States

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